molecular formula C21H42O6S B3333725 1-Hydroxy-3,6,9,12-tetraoxa-24-thiahexacosan-25-one CAS No. 130727-51-4

1-Hydroxy-3,6,9,12-tetraoxa-24-thiahexacosan-25-one

Cat. No.: B3333725
CAS No.: 130727-51-4
M. Wt: 422.6 g/mol
InChI Key: YIUDKVMGCQIRHR-UHFFFAOYSA-N
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Description

1-Hydroxy-3,6,9,12-tetraoxa-24-thiahexacosan-25-one is a complex organic compound that features a unique structure incorporating multiple ether and thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3,6,9,12-tetraoxa-24-thiahexacosan-25-one typically involves multi-step organic reactions. One common method includes the reaction of polyethylene glycol with thioacetic acid under controlled conditions to introduce the thioether linkage. The hydroxyl group is then introduced through a subsequent reaction with a suitable hydroxylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3,6,9,12-tetraoxa-24-thiahexacosan-25-one undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioether linkage, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Tosyl chloride, pyridine.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-thioetherized products.

    Substitution: Tosylated derivatives.

Scientific Research Applications

1-Hydroxy-3,6,9,12-tetraoxa-24-thiahexacosan-25-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological systems due to its ability to form stable conjugates with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formation of prodrugs and targeted drug delivery.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,6,9,12-tetraoxa-24-thiahexacosan-25-one involves its ability to interact with various molecular targets through its hydroxyl and thioether groups. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing their function and activity. The compound’s unique structure allows it to participate in a variety of biochemical pathways, making it a versatile tool in both research and therapeutic applications .

Comparison with Similar Compounds

    Hydroxy-PEG6-t-butyl ester: Similar in structure but with a t-butyl ester group instead of a thioether linkage.

    1-Hydroxy-3,6,9,12-tetraoxapentadecan-15-oic acid: Contains multiple ether linkages but lacks the thioether group.

Uniqueness: 1-Hydroxy-3,6,9,12-tetraoxa-24-thiahexacosan-25-one is unique due to its combination of ether and thioether linkages, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or the formation of stable complexes.

Properties

IUPAC Name

S-[11-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]undecyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O6S/c1-21(23)28-20-10-8-6-4-2-3-5-7-9-12-24-14-16-26-18-19-27-17-15-25-13-11-22/h22H,2-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUDKVMGCQIRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCCCCCCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584856
Record name S-(23-Hydroxy-12,15,18,21-tetraoxatricosan-1-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130727-51-4
Record name S-(23-Hydroxy-12,15,18,21-tetraoxatricosan-1-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130727-51-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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